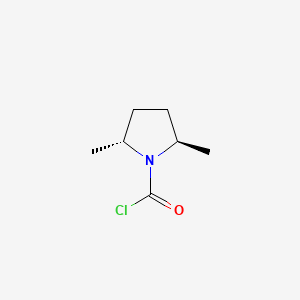
2-(4-Isopropyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis followed by specific functionalization steps to introduce desired substituents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in plant growth regulation and its potential as a plant growth hormone.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division by binding to auxin receptors and activating downstream signaling pathways. In medicinal applications, it may exert its effects by modulating enzyme activity or interacting with cellular receptors involved in inflammation, cancer, or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure but lacking the isopropyl group.
Indole-3-butyric acid: Another auxin with a butyric acid moiety instead of acetic acid.
Indole-3-propionic acid: Contains a propionic acid moiety and is studied for its antioxidant properties.
Uniqueness
2-(4-Isopropyl-1H-indol-3-yl)acetic acid is unique due to the presence of the isopropyl group, which may enhance its biological activity and specificity compared to other indole derivatives. This structural modification can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
191675-19-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.268 |
IUPAC-Name |
2-(4-propan-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-8(2)10-4-3-5-11-13(10)9(7-14-11)6-12(15)16/h3-5,7-8,14H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RQPYPOXRWCPZLH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C(=CC=C1)NC=C2CC(=O)O |
Synonyme |
1H-Indole-3-aceticacid,4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dioxaspiro[4.6]undecane](/img/structure/B573364.png)
![(4AS,9aS)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B573368.png)
![[1,3]Thiazolo[4,5-d][1,2]oxazole](/img/structure/B573369.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline](/img/structure/B573373.png)


